2-Isobutyl-2-methyl-cyclohexanone
Description
2-Isobutyl-2-methyl-cyclohexanone is a cyclohexanone derivative featuring an isobutyl (2-methylpropyl) group and a methyl group attached to the second carbon of the cyclohexanone ring. This substitution pattern introduces significant steric hindrance and influences the compound’s physical and chemical properties, such as solubility, reactivity, and conformational stability.
Properties
Molecular Formula |
C11H20O |
|---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
2-methyl-2-(2-methylpropyl)cyclohexan-1-one |
InChI |
InChI=1S/C11H20O/c1-9(2)8-11(3)7-5-4-6-10(11)12/h9H,4-8H2,1-3H3 |
InChI Key |
MQYJJCJOKJTXHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1(CCCCC1=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Steric Hindrance and Reactivity
- 2-c-Methyl-2-c-methylcyclohexanone (): This compound has two methyl groups at the C2 position. The smaller substituents result in reduced steric hindrance compared to 2-isobutyl-2-methyl-cyclohexanone. This difference likely impacts reaction kinetics, such as slower nucleophilic addition or oxidation due to the bulky isobutyl group in the latter .
- 2-(2-Methylpropanoyl)cyclohexanone (2-Isobutyrylcyclohexanone) (): The isobutyryl group (propanoyl with a methyl branch) introduces a polar ketone functionality at C2. This increases polarity and solubility in polar solvents compared to the alkyl-substituted this compound. The ketone group also enables conjugate addition reactions, which are absent in the alkyl-substituted analog .
- 2-(2-Methoxyphenyl)methyl-cyclohexanone (): The aromatic methoxyphenyl group introduces electronic effects (e.g., resonance donation) and planar steric constraints. In contrast, the aliphatic isobutyl group in this compound lacks aromatic conjugation but imposes greater three-dimensional steric bulk .
Physicochemical Properties
| Compound | Molecular Formula | Key Substituents | Polarity | Steric Hindrance | Potential Applications |
|---|---|---|---|---|---|
| This compound | C₁₁H₂₀O | Isobutyl, methyl (C2) | Low | High | Fragrance intermediates, solvents |
| 2-c-Methyl-2-c-methylcyclohexanone | C₈H₁₂O | Two methyl groups (C2) | Low | Moderate | Organic synthesis intermediates |
| 2-Isobutyrylcyclohexanone | C₁₀H₁₆O₂ | Isobutyryl (C2) | Moderate | Moderate | Pharmaceutical precursors |
| 2-(2-Methoxyphenyl)methyl-cyclohexanone | C₁₄H₁₈O₂ | Methoxyphenyl (C2) | Moderate | Planar steric | Agrochemicals, dyes |
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